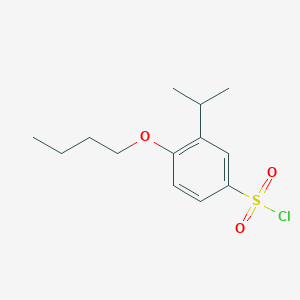

4-Butoxy-3-isopropylbenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Butoxy-3-isopropylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C13H19ClO3S and its molecular weight is 290.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis in Coenzyme Q10 Production

4-Butoxy-3-isopropylbenzenesulfonyl chloride serves as a precursor in the synthesis of key intermediates for coenzyme Q10 production. A study demonstrated an efficient synthesis route starting from p-toluenesulfonyl chloride, leading to the creation of a critical intermediate through a series of reactions including addition, esterification, hydrolysis, and Friedel-Crafts alkylation. This process, optimized for better yield, underscores the compound's role in synthesizing biologically significant molecules (Fansong Mu et al., 2011).

Advancements in Liquid Crystal Polymers

The compound has also been explored in the field of liquid crystal polymers. Research into the synthesis and living cationic polymerization of related compounds has led to the development of polymers exhibiting enantiotropic mesophases, significant for advanced material applications (V. Percec et al., 1991).

Phase-Transfer Catalysis

Another study focused on the preparation of 1-butoxy-4-nitrobenzene using a multi-site phase-transfer catalyst under ultrasonic conditions, showcasing the versatility of butoxy-substituted compounds in facilitating organic reactions and enhancing reaction rates (K. Harikumar & V. Rajendran, 2014).

Analytical Chemistry Applications

In analytical chemistry, derivatives of the compound have been utilized to increase the detection responses of certain analytes, such as estrogens, in liquid chromatography-mass spectrometry analyses. This application is crucial for improving the sensitivity and accuracy of analytical methods in biochemistry and clinical diagnostics (T. Higashi et al., 2006).

Cross-Coupling Reactions

The compound's derivatives have been employed in nickel-catalyzed cross-coupling reactions, a cornerstone technique in organic synthesis. This has implications for constructing complex molecules, showcasing the compound's utility in facilitating bond formation between diverse chemical entities (Daniel A. Everson et al., 2014).

Mechanism of Action

Target of Action

It’s known that benzylic halides, such as this compound, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions occur at the benzylic position, which is the carbon atom adjacent to the aromatic ring .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions. In an SN2 reaction, the nucleophile attacks the carbon atom at the benzylic position, leading to the inversion of configuration and expulsion of the leaving group . In an SN1 reaction, the leaving group departs first, forming a carbocation that is then attacked by the nucleophile .

Biochemical Pathways

The compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic synthesis for forming carbon-carbon bonds. This process involves the palladium-catalyzed coupling of an organoboron compound (the nucleophile) with an organic halide (the electrophile) .

Result of Action

The molecular and cellular effects of 4-Butoxy-3-isopropylbenzenesulfonyl chloride’s action depend on its specific targets and the nature of its interactions with these targets. As a participant in Suzuki–Miyaura cross-coupling reactions , it can contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of SN1 and SN2 reactions can be affected by the polarity of the solvent, temperature, and the presence of other substances . Furthermore, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by the choice of catalyst, base, and solvent, as well as the reaction temperature and time .

Properties

IUPAC Name |

4-butoxy-3-propan-2-ylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO3S/c1-4-5-8-17-13-7-6-11(18(14,15)16)9-12(13)10(2)3/h6-7,9-10H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIEANDZWPLMEIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[4-thiophen-2-yl-5-(2,2,2-trifluoro-1-oxoethyl)-2-thiazolyl]benzamide](/img/structure/B3016591.png)

![Tert-butyl 4-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3016592.png)

![(Z)-methyl 2-(6-methyl-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016594.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B3016595.png)

![N-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B3016599.png)

![3-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3016600.png)

![1-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-N~4~-(4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B3016604.png)

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)